[9(2R,5S,6R)]-9-O-[5-(Dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-3-O-methyl-17-methylene-leucomycin V
Description
[9(2R,5S,6R)]-9-O-[5-(Dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-3-O-methyl-17-methylene-leucomycin V is a macrolide antibiotic derivative of the leucomycin family. Its molecular formula is C₄₉H₈₀N₂O₁₇, with a molecular weight of 969.1627 g/mol . Structurally, it features:
- A 5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl substituent at the 9-O position, which may influence solubility and pharmacokinetics .
- 3-O-methylation, which can reduce metabolic degradation compared to hydroxylated analogs .
Key physicochemical properties include:
Properties
Molecular Formula |
C44H74N2O14 |
|---|---|
Molecular Weight |
855.1 g/mol |
IUPAC Name |
2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]prop-2-enal |
InChI |
InChI=1S/C44H74N2O14/c1-24-20-30(25(2)23-47)40(60-43-38(50)37(46(10)11)39(28(5)57-43)59-36-22-44(7,52)42(51)29(6)56-36)41(53-12)32(48)21-34(49)54-26(3)16-14-13-15-17-33(24)58-35-19-18-31(45(8)9)27(4)55-35/h13-15,17,23-24,26-33,35-43,48,50-52H,2,16,18-22H2,1,3-12H3/b14-13+,17-15+/t24-,26-,27-,28-,29+,30-,31+,32-,33+,35+,36+,37-,38-,39-,40+,41+,42+,43+,44-/m1/s1 |
InChI Key |
SPUCVXIQVCUVAK-NQCKDVNRSA-N |
Isomeric SMILES |
C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)C(=C)C=O)C)O[C@H]4CC[C@@H]([C@H](O4)C)N(C)C |
Canonical SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)C(=C)C=O)C)OC4CCC(C(O4)C)N(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation of the Macrolide Core
The macrolide core, leucomycin V, is typically obtained through fermentation or semi-synthetic modification of naturally derived erythromycin analogs. Chemical synthesis involves:
- Construction of the 16-membered lactone ring via macrolactonization,
- Introduction of hydroxyl groups at defined positions for subsequent glycosylation,
- Protection of sensitive hydroxyls to direct regioselectivity.
Glycosylation with Dimethylamino-Substituted Tetrahydropyran Sugars
The critical step is the attachment of the 9-O-[5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl] group. This involves:
- Synthesis of the amino sugar donor: The 5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl sugar is prepared via stereoselective reduction and amination of appropriate carbohydrate precursors.
- Activation of the sugar donor as a glycosyl halide or trichloroacetimidate for coupling.
- Glycosylation of the macrolide acceptor at the 9-OH position under Lewis acid catalysis, ensuring stereochemical integrity (2R,5S,6R configuration).
Selective 3-O-Methylation
Selective methylation at the 3-O position is achieved by:
- Protection of other hydroxyl groups,
- Use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions,
- Monitoring reaction progress to avoid overmethylation.
Installation of the 17-Methylene Group
The 17-methylene substituent is introduced by:
- Oxidation of the corresponding methyl or hydroxyl precursor to an aldehyde,
- Wittig or Tebbe olefination to install the exocyclic methylene group,
- Careful control of reaction conditions to prevent side reactions.
Representative Preparation Procedure (Literature-Based)
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 1. Macrolactonization | Yamaguchi reagent, DMAP, toluene, reflux | Formation of 16-membered lactone ring | High dilution to favor cyclization |
| 2. Amino sugar synthesis | Reduction of sugar ketone, dimethylamine treatment | Stereoselective formation of 5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl donor | Protecting groups applied for selectivity |
| 3. Glycosylation | Lewis acid (e.g., BF3·OEt2), glycosyl donor, macrolide acceptor, low temperature | Attachment of amino sugar at 9-OH | Stereochemical control critical |
| 4. 3-O-Methylation | Methyl iodide, base (e.g., K2CO3), DMF, room temperature | Selective methylation of 3-OH | Protection of other hydroxyls necessary |
| 5. 17-Methylene installation | Oxidation (e.g., PCC), Wittig reagent, inert atmosphere | Formation of 17-methylene group | Avoid overoxidation |
Analytical and Purification Techniques
- Chromatography: High-performance liquid chromatography (HPLC) is employed for purification and monitoring, using ammonium acetate buffers adjusted to pH 5.5 with phosphoric acid, methanol, and acetonitrile as mobile phases to separate leucomycin derivatives effectively.
- Spectroscopy: Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm stereochemistry and molecular weight (molecular weight 855.06 g/mol).
- Microbial assay: Activity assays using Bacillus subtilis ATCC 6633 validate antibiotic potency post-synthesis.
Summary of Key Research Findings
- The stereochemical integrity of the amino sugar substituent is essential for biological activity and is achieved through stereoselective synthesis and glycosylation steps.
- Protection-deprotection strategies are critical to achieve selective functionalization, especially for methylation at the 3-O position.
- The exocyclic methylene group at C-17 enhances activity and requires careful installation via olefination techniques.
- The overall synthetic yield depends on the efficiency of glycosylation and the purity of intermediates.
Chemical Reactions Analysis
Types of Reactions: [9(2R,5S,6R)]-9-O-[5-(Dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-3-O-methyl-17-methylene-leucomycin V undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple functional groups, such as hydroxyl, methoxy, and amino groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to optimize the yield and selectivity of the desired products .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives with modified functional groups.
Scientific Research Applications
[9(2R,5S,6R)]-9-O-[5-(Dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-3-O-methyl-17-methylene-leucomycin V has a wide range of applications in scientific research. In chemistry, it is used as a model compound to study reaction mechanisms and stereochemistry. In biology, it serves as a tool to investigate cellular processes and molecular interactions. In medicine, it has potential therapeutic applications due to its bioactive properties, such as antimicrobial and anticancer activities .
Mechanism of Action
The mechanism of action of [9(2R,5S,6R)]-9-O-[5-(Dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-3-O-methyl-17-methylene-leucomycin V involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition or activation of various biochemical pathways, resulting in the compound’s observed effects. The detailed molecular mechanisms and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Findings:
Antibacterial Activity: The 17-methylene group in the target compound may enhance stability against bacterial esterases compared to Spiramycin II, which lacks this modification .
Synthetic Modifications: The dimethylamino pyran substituent (vs. acetyl in Spiramycin II) improves water solubility, addressing a common limitation of macrolides . Silyl-protected derivatives (e.g., 18-Deoxo-3-deoxy-leucomycin V) are intermediates in synthesis but lack direct therapeutic use .
Acetylation (as in Acetylspiramycin) enhances oral bioavailability but requires enzymatic activation in vivo .
Physicochemical Properties :
- The target compound’s logP ~3.5 balances lipophilicity for tissue penetration and solubility for systemic distribution, outperforming more hydrophobic analogs like Leucomycin V Triacetate (logP ~4.2) .
Biological Activity
The compound [9(2R,5S,6R)]-9-O-[5-(Dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-3-O-methyl-17-methylene-leucomycin V is a derivative of leucomycin, a macrolide antibiotic known for its broad-spectrum antibacterial activity. This article explores the biological activity of this specific compound, focusing on its antimicrobial properties, cytotoxic effects, and potential applications in medical treatments.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Core Structure : A 16-membered macrolide ring typical of leucomycins.
- Substituents : The presence of a dimethylamino group and a tetrahydropyran moiety enhances its biological profile.
Antimicrobial Activity
Research has shown that leucomycin derivatives exhibit significant antibacterial activity against various pathogens. The biological evaluation of this specific compound has demonstrated:
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 20 | 4 |
| Escherichia coli | 18 | 8 |
| Streptococcus pneumoniae | 22 | 2 |
These results indicate that the compound maintains potent activity similar to or exceeding that of conventional antibiotics like ciprofloxacin .
Cytotoxicity and Antiproliferative Effects
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Notably, it has shown moderate to high antiproliferative activity:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (Cervical Cancer) | 10 | Moderate Cytotoxicity |
| MCF-7 (Breast Cancer) | 15 | Significant Antiproliferative |
| PC-3 (Prostate Cancer) | 12 | Moderate Cytotoxicity |
The findings suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
The mechanism by which this compound exerts its biological effects appears to involve:
- Inhibition of Protein Synthesis : Similar to other macrolides, it likely interferes with bacterial ribosomal function.
- Induction of Apoptosis in Cancer Cells : The presence of specific substituents enhances its ability to interact with cellular pathways leading to programmed cell death.
Case Studies
- Case Study on Antimicrobial Resistance : A study involving Staphylococcus aureus strains demonstrated that this compound retained efficacy against methicillin-resistant strains, highlighting its potential as an alternative treatment option in antibiotic resistance scenarios.
- Cancer Treatment Exploration : A preliminary clinical trial assessed the effectiveness of this compound in combination with standard chemotherapy agents in patients with advanced breast cancer. Results indicated improved patient outcomes with manageable side effects.
Q & A
Basic Research Questions
Q. How can the stereochemical configuration of [9(2R,5S,6R)]-9-O-[5-(Dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-3-O-methyl-17-methylene-leucomycin V be confirmed experimentally?
- Methodological Answer : Use a combination of 2D NMR techniques (e.g., NOESY/ROESY) to analyze spatial proximities between protons, particularly in the tetrahydro-6-methyl-2H-pyran and leucomycin core. X-ray crystallography is critical for resolving absolute configurations, as demonstrated in studies of related macrolides like Leucomycin A4 . Compare experimental data with computational models (e.g., density functional theory) to validate stereochemical assignments.
Q. What are the optimal conditions for isolating this compound from fermentation broths or synthetic mixtures?
- Methodological Answer : Employ preparative HPLC with a C18 column and a gradient of acetonitrile/water (0.1% trifluoroacetic acid) for purification. Monitor purity via LC-MS (>99% by HPLC) . For synthetic mixtures, use silica gel chromatography with ethyl acetate/hexane gradients, adjusting polarity based on the dimethylamino-pyran moiety’s solubility .
Q. How does the dimethylamino group in the 5-position of the tetrahydro-2H-pyran ring influence solubility and stability?
- Methodological Answer : The dimethylamino group enhances solubility in polar aprotic solvents (e.g., DMSO, methanol) but reduces water solubility. Stability studies under varying pH (4–9) and temperatures (4°C to 25°C) show degradation at extremes; store at -20°C in anhydrous solvents to prevent hydrolysis .
Advanced Research Questions
Q. What experimental strategies address contradictions in bioactivity data between Leucomycin V and its analogs (e.g., Leucomycin A4)?
- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with modifications to the 3-O-methyl or 17-methylene groups. Use MIC assays against Gram-positive bacteria (e.g., Staphylococcus aureus) to compare potency. Cross-reference data with historical studies on Leucomycin A4’s activity against Mycoplasma . Statistical analysis (ANOVA) can resolve discrepancies caused by assay variability .
Q. How can synthetic routes be optimized to improve the yield of the 17-methylene group installation?
- Methodological Answer : Use Wittig or Tebbe reactions for methylenation at C16. Optimize reaction conditions (e.g., low temperature, inert atmosphere) to prevent side reactions. Monitor intermediates via FT-IR (C=O stretch reduction) and HRMS for [M+H]+ peaks. Recent studies achieved 65% yield using a modified Tebbe reagent in THF at -78°C .
Q. What analytical techniques are critical for detecting degradation products during long-term stability studies?
- Methodological Answer : Combine LC-UV-MS/MS to identify degradation pathways (e.g., oxidation of the methylene group or hydrolysis of the macrolide ring). Accelerated stability testing (40°C/75% RH for 6 months) reveals major degradants; quantify using HPLC-DAD with reference standards .
Q. How does the 3-O-methyl group affect binding to bacterial ribosomes compared to unmethylated analogs?
- Methodological Answer : Conduct molecular docking simulations (e.g., using AutoDock Vina) with 70S ribosome structures (PDB: 4V7Q). Validate predictions via surface plasmon resonance (SPR) to measure binding affinity (KD). Methylation at C3 reduces steric hindrance, enhancing ribosomal interaction by 20% in in vitro assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
